(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol
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Overview
Description
CID 6438492 is a natural product found in Pseudophryne coriacea with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The hexahydropyrrolo[2,3-b]indoles, a class to which (E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol belongs, have been synthesized through diverse methods. Kawasaki et al. (2005) described a method involving Horner-Wadsworth-Emmons reaction and successive Claisen rearrangement, leading to various N-methylated pyrrolo[2,3-b]indole derivatives (Kawasaki et al., 2005). Similarly, Li et al. (2008) isolated new indole derivatives from an endophytic fungus, highlighting the biological synthesis pathways of similar compounds (Li et al., 2008).
Chemical Reactivity and Properties : Chan et al. (1992) studied the formation of mixed carboxylic-carbonic anhydride from a compound structurally related to our compound of interest, providing insight into its potential reactivity (Chan et al., 1992). Omelian et al. (2020) explored the reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides, a related framework, which could offer perspectives on the behavior of the compound under various chemical reactions (Omelian et al., 2020).
Potential Applications and Uses
Pharmaceutical Synthesis : The structural complexity and diverse functionalization of pyrrolo[2,3-b]indoles, including our compound, make them significant in pharmaceutical synthesis. Ekhato and Huang (1997) highlighted the utility of similar compounds in synthesizing enantiopure α-methyltryptophan, a precursor in the synthesis of drug candidates for anxiety and emesis (Ekhato & Huang, 1997).
Development of Novel Heterocycles : The structure of pyrrolo[2,3-b]indoles serves as a foundation for developing novel heterocyclic compounds of pharmaceutical interest, as demonstrated in studies by Sechi et al. (2004) and others (Sechi et al., 2004).
Synthesis of Structurally Complex Molecules : The compound and its analogs have been used in synthesizing complex molecular structures, which could have implications in material science or pharmacology. This is exemplified by the work of Roberts et al. (1997), who synthesized novel pyrroloquinolines, potentially useful in pharmaceutical development (Roberts et al., 1997).
Properties
CAS No. |
113056-55-6 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(E)-4-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m1/s1 |
InChI Key |
YUFJTBNXHFFQKN-PWEFJHHISA-N |
Isomeric SMILES |
C/C(=C\C[C@]12CCN([C@H]1NC3=CC=CC=C23)C)/CO |
SMILES |
CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |
Canonical SMILES |
CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |
Synonyms |
pseudophrynaminol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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